molecular formula C13H15BrN2O2 B2519521 4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one CAS No. 952857-05-5

4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2519521
CAS No.: 952857-05-5
M. Wt: 311.179
InChI Key: AGOCPPRDHCXBSV-UHFFFAOYSA-N
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Description

4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromobenzoyl group attached to a dimethylpiperazinone ring

Scientific Research Applications

4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It serves as a tool compound in biological studies to investigate the effects of piperazine derivatives on various biological targets.

Mechanism of Action

While the specific mechanism of action for “4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one” is not available, a related compound, Bromfenac, is known to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2 .

Safety and Hazards

The safety data sheet for “4-Bromobenzoyl chloride” indicates that it is hazardous, causing severe skin burns and eye damage . It’s important to handle it with care, using protective equipment and working in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one typically involves the acylation of 3,3-dimethylpiperazin-2-one with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the piperazinone ring can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzoyl chloride: A precursor used in the synthesis of 4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one.

    4-Bromobenzoic acid: Another brominated benzoyl compound with different applications.

    3,3-Dimethylpiperazin-2-one: The core structure of the compound without the bromobenzoyl group.

Uniqueness

This compound is unique due to the combination of the bromobenzoyl group and the dimethylpiperazinone ring This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

IUPAC Name

4-(4-bromobenzoyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-13(2)12(18)15-7-8-16(13)11(17)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOCPPRDHCXBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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